alpha-Phenylpiperidine-2-acetamide

Pharmaceutical Analysis Reference Standards Stereochemistry

Alpha-Phenylpiperidine-2-acetamide (CAS 19395-39-2) is the compendial Methylphenidate EP Impurity C as a diastereomeric mixture. Essential for ANDA submissions, method validation, and QC release testing. Single-isomer forms (CAS 160707-39-1, 160707-37-9) are not substitutes. Also used as cost-effective intermediate for Ritalinic Acid and core scaffold for SAR studies. Ensure regulatory compliance; verify stock for R&D delivery.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 19395-39-2
Cat. No. B027284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Phenylpiperidine-2-acetamide
CAS19395-39-2
Synonyms2-Phenyl-2-(2-piperidyl)acetamide;  Ritalinic Acid Amide
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(C2=CC=CC=C2)C(=O)N
InChIInChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)
InChIKeyLJLMNWPXAYKPGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Phenylpiperidine-2-acetamide (CAS 19395-39-2): Core Chemical Identity and Regulatory-Grade Procurement Overview


Alpha-Phenylpiperidine-2-acetamide (CAS 19395-39-2), systematically named 2-Phenyl-2-(piperidin-2-yl)acetamide, is a heterocyclic organic compound with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.29 g/mol [1]. The compound exists as a mixture of diastereomers (erythro/threo) [2] and is primarily supplied as a white crystalline solid with a melting point of 173 °C [1]. As defined by authoritative chemical registries, this CAS number refers specifically to the undefined stereochemical mixture [2], distinguishing it fundamentally from its resolved single-isomer counterparts. Its primary commercial and industrial relevance stems from its established role as a critical intermediate in the synthesis of methylphenidate and its metabolites [3].

Why Alpha-Phenylpiperidine-2-acetamide (CAS 19395-39-2) Cannot Be Interchanged with Resolved Isomers or Other Piperidine Acetamides


Generic substitution of alpha-Phenylpiperidine-2-acetamide (CAS 19395-39-2) fails due to its specific stereochemical composition as a diastereomeric mixture, which confers distinct utility in both synthetic and analytical contexts. While resolved single-isomer forms exist under separate CAS numbers—including (αR,2S)-α-Phenyl-2-piperidineacetamide (CAS 160707-39-1) and (αR,2R)-α-Phenyl-2-piperidineacetamide (CAS 160707-37-9) —the mixture (CAS 19395-39-2) is uniquely designated as a reference standard for pharmaceutical impurity profiling [1]. In synthetic applications, the mixture serves as a cost-effective, non-stereoselective precursor that yields racemic or diastereomeric downstream products, whereas procurement of an incorrect isomer would alter stereochemical outcomes and potentially compromise method validation. Furthermore, other phenylpiperidine derivatives lacking the 2-acetamide moiety exhibit divergent receptor binding profiles and physicochemical properties, rendering them unsuitable for applications requiring the exact molecular scaffold of this compound [2].

Quantitative Differentiation Evidence for Alpha-Phenylpiperidine-2-acetamide (CAS 19395-39-2) Relative to Comparators


Stereochemical Composition vs. Resolved (αR,2S)- and (αR,2R)-Isomers: Procurement for Impurity Profiling vs. Chiral Synthesis

Alpha-Phenylpiperidine-2-acetamide (CAS 19395-39-2) is a diastereomeric mixture containing both erythro and threo forms, whereas (αR,2S)-α-Phenyl-2-piperidineacetamide (CAS 160707-39-1) and (αR,2R)-α-Phenyl-2-piperidineacetamide (CAS 160707-37-9) are single, resolved stereoisomers . The mixture is explicitly designated as Methylphenidate Hydrochloride Impurity C (EP Impurity) [1] and is supplied with characterization compliant with regulatory guidelines for analytical method validation and ANDA submission [2]. The resolved (αR,2S)-isomer is available in 98% enantiomeric excess for stereospecific synthesis applications .

Pharmaceutical Analysis Reference Standards Stereochemistry Methylphenidate

LogP and Polar Surface Area: Physicochemical Differentiation from Related Piperidine Acetamides

Alpha-Phenylpiperidine-2-acetamide (CAS 19395-39-2) exhibits a calculated LogP of 1.126 and a polar surface area (PSA) of 55.12 Ų [1]. Alternative measurements report LogP as 2.42670 [2]. These values establish baseline lipophilicity and hydrogen-bonding capacity for this specific scaffold. For comparison, structurally distinct phenylpiperidine derivatives such as N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide incorporate additional aromatic and alkynyl moieties that substantially increase LogP and molecular weight, altering pharmacokinetic predictions [3].

Physicochemical Properties Lipophilicity Drug Design ADME Prediction

Synthetic Intermediate Utility: Yield and Route Specificity in Methylphenidate Production

Alpha-Phenylpiperidine-2-acetamide (CAS 19395-39-2) is a documented intermediate for the synthesis of Ritalinic Acid , the primary inactive metabolite of methylphenidate, and serves as a precursor for ethylphenidate hydrochloride . The diastereomeric mixture (CAS 19395-39-2) can be used directly in non-stereoselective synthetic routes, whereas resolved intermediates such as (D,L)-threo-α-Phenyl-2-piperidineacetamide are required for the preparation of enantiomerically enriched D-threo-Methylphenidate (Ritalin) . Quantitative yield optimization and impurity profile control in methylphenidate manufacturing processes are dependent on the correct selection of the intermediate stereochemical form .

Organic Synthesis Methylphenidate Pharmaceutical Intermediates Ritalinic Acid

Receptor Binding Profile: Selectivity Differentiation from α₂-Adrenergic and Dopamine Transporter Ligands

Limited receptor binding data are available for the specific diastereomeric mixture of alpha-Phenylpiperidine-2-acetamide (CAS 19395-39-2). However, structurally related phenylpiperidine scaffolds demonstrate quantifiable selectivity differences across receptor families. Certain 3-phenylpiperidines exhibit activity at α₂-adrenergic receptors (α₂-AR) while being completely inactive at α₁-AR [1]. Other piperidine derivatives show binding to the dopamine transporter (DAT) with varying affinity, while phenylpiperidine amides such as Nα-dansyl-L-arginine 4-phenylpiperidine amide demonstrate potent and selective inhibition of butyrylcholinesterase (BuChE) [2]. The absence of extensive affinity data for CAS 19395-39-2 itself represents a key differentiation point: this compound is procured primarily for synthetic and analytical applications rather than as a characterized pharmacological tool compound.

Receptor Pharmacology Binding Affinity CNS Pharmacology Off-Target Profiling

Definitive Application Scenarios for Alpha-Phenylpiperidine-2-acetamide (CAS 19395-39-2) Based on Quantified Evidence


Pharmaceutical Impurity Profiling and ANDA Method Validation for Methylphenidate Products

Alpha-Phenylpiperidine-2-acetamide (CAS 19395-39-2) is the designated Methylphenidate Hydrochloride Impurity C per EP compendial standards [1]. Procurement of this specific diastereomeric mixture is mandatory for analytical method development, method validation (AMV), and Quality Control (QC) applications during Abbreviated New Drug Application (ANDA) submissions or commercial production of methylphenidate [2]. Single-isomer procurement (e.g., CAS 160707-39-1 or CAS 160707-37-9) is not an acceptable substitute, as compendial impurity identification relies on the defined stereochemical mixture composition. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used as a reference standard with traceability against USP or EP pharmacopeial standards where feasible [2].

Non-Stereoselective Synthesis of Ritalinic Acid and Ethylphenidate Intermediates

The diastereomeric mixture (CAS 19395-39-2) is a cost-effective intermediate for the synthesis of Ritalinic Acid, the primary inactive metabolite of methylphenidate , and serves as a useful reagent for the synthesis of ethylphenidate hydrochloride . In synthetic workflows where stereochemical control is not required or where racemic products are desired, CAS 19395-39-2 provides a single procurement source that yields the expected mixture of diastereomers without the additional cost and complexity of chirally resolved intermediates. This application scenario is distinct from enantioselective synthesis requiring resolved starting materials such as (D,L)-threo-α-Phenyl-2-piperidineacetamide for D-threo-methylphenidate production .

Physicochemical Reference for Structure-Activity Relationship (SAR) Studies of Phenylpiperidine Scaffolds

With documented cLogP values of 1.126 (or 2.42670) and a polar surface area of 55.12 Ų [3], alpha-Phenylpiperidine-2-acetamide (CAS 19395-39-2) serves as a baseline physicochemical reference point in SAR investigations of the phenylpiperidine-2-acetamide scaffold. The relatively low lipophilicity and moderate PSA differentiate this compound from more extensively substituted phenylpiperidine derivatives that incorporate additional aromatic or heterocyclic moieties [4]. Procurement of the correct CAS number ensures that researchers are working with the unadorned core scaffold rather than an analog with altered ADME-predictive properties, which would confound SAR interpretation.

Method Development and Forced Degradation Studies Requiring Diastereomeric Mixture Standards

CAS 19395-39-2 is supplied specifically for use in analytical method development, forced degradation studies, and as an identification standard [2]. The diastereomeric mixture provides a defined impurity profile that is relevant to methylphenidate manufacturing processes. In forced degradation studies, the behavior of the diastereomeric mixture under stress conditions (hydrolytic, oxidative, thermal, photolytic) can be compared directly to regulatory expectations, a scenario where single-isomer procurement would produce non-representative degradation patterns and fail to meet compendial requirements. The compound is also applicable for Drug Master File (DMF) submissions [2].

Technical Documentation Hub

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